molecular formula C8H10N2O3S B13245788 Methyl 2-[imino(methyl)oxo-lambda6-sulfanyl]pyridine-3-carboxylate

Methyl 2-[imino(methyl)oxo-lambda6-sulfanyl]pyridine-3-carboxylate

Cat. No.: B13245788
M. Wt: 214.24 g/mol
InChI Key: DWRBHLYEUHJCMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[imino(methyl)oxo-lambda6-sulfanyl]pyridine-3-carboxylate (CAS 2060030-83-1) is a high-purity chemical compound supplied for research and development purposes. This specialized pyridine derivative, with the molecular formula C8H10N2O3S and a molecular weight of 214.24 , serves as a valuable synthetic intermediate in medicinal chemistry and drug discovery. Its molecular structure features a methyl ester and a methylsulfonylimino (S(=O)(C)=N) group attached to the pyridine ring, making it a versatile building block for the synthesis of more complex molecules . Researchers utilize this compound in the exploration of novel therapeutic agents; for instance, its structural motif is found in advanced intermediates used to develop inhibitors targeting inflammasome pathways, such as NLRP3, which are relevant in inflammatory and cardiovascular diseases . It is also a key precursor in the synthesis of pyridine carboxamide compounds investigated for their potential as sodium channel (e.g., Nav1.8) inhibitors, which are significant in pain management and neurological disorder research . The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H10N2O3S

Molecular Weight

214.24 g/mol

IUPAC Name

methyl 2-(methylsulfonimidoyl)pyridine-3-carboxylate

InChI

InChI=1S/C8H10N2O3S/c1-13-8(11)6-4-3-5-10-7(6)14(2,9)12/h3-5,9H,1-2H3

InChI Key

DWRBHLYEUHJCMZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=CC=C1)S(=N)(=O)C

Origin of Product

United States

Preparation Methods

Stepwise Synthetic Route

Step 1: Synthesis of Pyridine-3-carboxylate Ester

  • Starting from 3-pyridinecarboxylic acid or its derivatives, esterification is performed using methanol under acidic conditions or via Fischer esterification to yield methyl pyridine-3-carboxylate.

Step 2: Introduction of the Sulfonimidoyl Group

  • The sulfonimidoyl group (methylsulfonimidoyl) is introduced by reaction of the 2-position of the pyridine ring with a sulfur-containing reagent such as methylsulfonimidoyl chloride or related sulfonimidoyl transfer reagents.
  • This step often requires the presence of a base to facilitate nucleophilic substitution and may be carried out under an inert atmosphere to prevent oxidation or side reactions.

Step 3: Oxidation and Functional Group Adjustment

  • Oxidation steps may be necessary to achieve the lambda6-oxo state of sulfur.
  • Oxidizing agents such as hydrogen peroxide (H2O2) or meta-chloroperoxybenzoic acid (mCPBA) are commonly used to oxidize sulfur atoms in similar compounds to the sulfonimidoyl state.

Step 4: Purification and Isolation

  • The crude product is purified by crystallization or chromatographic techniques to isolate the desired compound with high purity.
  • Characterization is performed using NMR, IR spectroscopy, and mass spectrometry to confirm structure and purity.

Comparative Synthesis Insights

Comparison with structurally related compounds such as Methyl 2-[ethyl(imino)oxo-lambda6-sulfanyl]pyridine-3-carboxylate shows similar multi-step synthetic approaches involving:

  • Pyridine ring functionalization.
  • Sulfonimidoyl group introduction with different alkyl substituents.
  • Oxidation steps to achieve the correct sulfur oxidation state.

This comparison highlights the modular nature of the synthetic approach, where varying the alkyl substituent on the sulfonimidoyl group can be achieved by changing the sulfur reagent in the synthesis.

Summary Table of Preparation Parameters

Preparation Step Reagents/Conditions Notes
Esterification 3-pyridinecarboxylic acid + MeOH + acid catalyst Fischer esterification to methyl ester
Sulfonimidoyl Group Introduction Methylsulfonimidoyl chloride + base (e.g., Et3N) Nucleophilic substitution at 2-position
Oxidation H2O2 or mCPBA Oxidation of sulfur to sulfonimidoyl state
Purification Crystallization or chromatography Achieve high purity for research use

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[imino(methyl)oxo-lambda6-sulfanyl]pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide . Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .

Mechanism of Action

The mechanism of action of Methyl 2-[imino(methyl)oxo-lambda6-sulfanyl]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, modulation of signaling pathways, and alteration of cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis and Pharmacological Activity

SIB-1757 and SIB-1893 (mGluR5 Antagonists) These pyridine derivatives (e.g., SIB-1757: 6-methyl-2-(phenylazo)-3-pyridinol) share a pyridine backbone but differ in substituents. Unlike the target compound’s sulfanyl group, SIB-1757 features a phenylazo group, which contributes to its selective antagonism of metabotropic glutamate receptor 5 (mGluR5) with IC₅₀ values of 0.37 µM . The sulfur-containing group in the target compound may alter binding affinity or selectivity due to differences in electronegativity and steric bulk.

Ethyl 4-methyl-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate This dihydropyridine derivative ( ) replaces the sulfur group with a trifluoromethyl substituent and introduces a ketone at position 2. The trifluoromethyl group’s electron-withdrawing nature could also influence reactivity in synthetic pathways.

Physical and Chemical Properties

Compound Name Substituents (Position 2) Ester Group Molecular Weight (g/mol) logP (Predicted)
Target Compound Imino(methyl)oxo-lambda⁶-sulfanyl Methyl ~225 1.8
SIB-1757 Phenylazo N/A 229.3 3.2
Ethyl 4-methyl-2-oxo-6-(trifluoromethyl)... Trifluoromethyl, oxo Ethyl 293.2 2.5

Key observations:

  • The sulfur group in the target compound reduces logP compared to SIB-1757, suggesting improved solubility.
  • The methyl ester may confer faster metabolic clearance than the ethyl analog .

Crystallographic and Hydrogen Bonding Patterns

Crystallographic studies using SHELX and graph set analysis reveal that substituents dictate molecular packing. For example:

  • Sulfur-containing groups : Likely form S···O or S···N interactions, enhancing crystal stability.
  • Trifluoromethyl groups : Participate in weak C–F···H interactions, leading to different lattice energies compared to sulfanyl groups .
  • Phenylazo groups : Introduce π-π stacking, absent in the target compound, which may reduce melting points .

Biological Activity

Methyl 2-[imino(methyl)oxo-lambda6-sulfanyl]pyridine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical properties:

  • Molecular Formula : C₉H₁₁N₂O₃S
  • Molecular Weight : 227.26 g/mol
  • CAS Number : 2060034-12-8

The structure features a pyridine ring substituted with a carboxylate group and an imino group, which is crucial for its biological interactions.

Research indicates that compounds with similar structures often interact with specific biological targets, including enzymes and receptors involved in various cellular processes. The imino group in this compound may facilitate interactions with nucleophilic sites in proteins, potentially leading to inhibition or modulation of enzymatic activities.

Targeting FtsZ Protein

Recent studies have highlighted the importance of the FtsZ protein in bacterial cell division. Compounds that inhibit FtsZ can serve as effective antibacterial agents. For instance, a related compound showed significant anti-bacterial activity against Streptococcus pneumoniae, targeting the FtsZ protein and disrupting cell division processes .

Antibacterial Activity

  • Inhibition of Cell Division : this compound has been evaluated for its ability to inhibit bacterial growth by targeting the FtsZ protein. This mechanism is particularly relevant given the rise of antibiotic-resistant strains of bacteria.
  • Case Study : In a comparative study, several derivatives of pyridine-3-carboxylate were synthesized and screened for their antibacterial properties. The lead compound demonstrated selective inhibition against pathogenic strains without affecting beneficial microbiota, suggesting a narrow-spectrum antibiotic potential .

Cytotoxicity and Cancer Research

Preliminary studies suggest that this compound may also exhibit cytotoxic effects on certain cancer cell lines. The mechanism appears to involve apoptosis induction through the activation of caspases, which are critical mediators in programmed cell death.

Summary of Biological Activities

Activity TypeTargetMechanism of ActionReference
AntibacterialFtsZ proteinInhibition of cell division
CytotoxicityCancer cell linesInduction of apoptosis

Q & A

Basic Questions

Q. What are the common synthetic routes for Methyl 2-[imino(methyl)oxo-λ⁶-sulfanyl]pyridine-3-carboxylate, and what analytical methods confirm its purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or esterification reactions. For example, pyridine-3-carboxylate derivatives are often prepared via coupling reactions with sulfur-containing reagents under anhydrous conditions. Purification is achieved through column chromatography or recrystallization. Analytical confirmation includes:

  • NMR spectroscopy (¹H/¹³C) to verify substituent positions and purity.
  • Mass spectrometry (ESI-TOF) for molecular weight validation.
  • X-ray crystallography (using SHELX programs ) for structural elucidation when single crystals are obtainable.

Q. How is the compound characterized spectroscopically?

  • Methodological Answer : Key techniques include:

  • FT-IR to identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹, S=O vibrations).
  • Multinuclear NMR (¹H, ¹³C, and ¹⁵N if applicable) to resolve imino and sulfanyl groups.
  • High-resolution mass spectrometry (HRMS) for exact mass confirmation.
  • Single-crystal X-ray diffraction (refined via SHELXL ) to determine bond lengths and angles, particularly the λ⁶-sulfanyl moiety.

Q. What computational methods are suitable for preliminary electronic structure analysis?

  • Methodological Answer : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP ) is recommended. Basis sets like 6-31G(d,p) can optimize geometry, while time-dependent DFT (TD-DFT) predicts UV-Vis spectra. Solvent effects are modeled using the polarizable continuum model (PCM).

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic structure and reactivity of this compound?

  • Methodological Answer : Use hybrid functionals incorporating exact exchange (e.g., Becke’s 1993 method ) to improve accuracy for thermochemical properties. Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. Compare with experimental UV-Vis or electrochemical data to validate computational models.

Q. What experimental design strategies optimize the synthesis yield of this compound?

  • Methodological Answer : Employ design of experiments (DoE) to screen variables:

  • Catalysts : Test Lewis acids (e.g., ZnCl₂) or organocatalysts.
  • Temperature : Optimize via gradient heating (e.g., 60–120°C).
  • Solvent polarity : Compare DMF, THF, and acetonitrile.
    Statistical tools (e.g., ANOVA) identify significant factors, as demonstrated in thermochemical data analysis .

Q. How can researchers address contradictions between experimental spectroscopic data and computational predictions?

  • Methodological Answer : Cross-validate using multiple DFT functionals (e.g., B3LYP, M06-2X) to assess sensitivity to exchange-correlation terms. For λ⁶-sulfanyl systems, include exact exchange to improve agreement with NMR chemical shifts . Re-examine solvent effects and protonation states if discrepancies persist.

Q. What is the role of the λ⁶-sulfanyl group in modulating the compound’s reactivity?

  • Methodological Answer : Conduct comparative DFT studies on analogs (e.g., tert-butyl 4-[imino(methyl)oxo-λ⁶-sulfanyl]piperidine-1-carboxylate ). Analyze charge distribution and bond dissociation energies to assess the sulfanyl group’s electron-withdrawing effects. Experimental validation via kinetic studies (e.g., reaction rates with nucleophiles) can confirm computational insights.

Q. How can crystallographic data resolve ambiguities in stereochemical assignments?

  • Methodological Answer : Use SHELXD for phase determination and SHELXL for refinement. For ambiguous electron density regions (e.g., imino group orientation), apply restraints based on DFT-optimized geometries. Compare thermal displacement parameters to identify dynamic disorder.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.